BenchChemオンラインストアへようこそ!

1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

Soluble Epoxide Hydrolase Inflammation Hypertension

1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea (CAS: 1173255-89-4) is a synthetic small molecule belonging to the 1,3-disubstituted urea class, characterized by an indolin-2-one core and an ethoxyphenyl substituent. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 1173255-89-4
Cat. No. B2627796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
CAS1173255-89-4
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OCC
InChIInChI=1S/C19H21N3O3/c1-3-22-16-10-9-14(11-13(16)12-18(22)23)20-19(24)21-15-7-5-6-8-17(15)25-4-2/h5-11H,3-4,12H2,1-2H3,(H2,20,21,24)
InChIKeyAJQNBFSLBKKPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea (CAS 1173255-89-4): A Specialized Indoline-Urea Research Compound


1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea (CAS: 1173255-89-4) is a synthetic small molecule belonging to the 1,3-disubstituted urea class, characterized by an indolin-2-one core and an ethoxyphenyl substituent. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol . This compound is structurally situated within a chemical space known for potent inhibition of soluble epoxide hydrolase (sEH), a target implicated in hypertension and inflammation, although direct biological data for this specific derivative is sparse in primary literature [1].

Procurement Risk: Why Generic Indoline Ureas Cannot Substitute for 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea


In the sEH inhibitor field, minor structural modifications to the 1,3-disubstituted urea scaffold lead to dramatic shifts in target potency, pharmacokinetic (PK) profile, and metabolic stability. Foundational structure-activity relationship (SAR) studies demonstrate that the specific ether group and the hydrophobic linker profoundly influence both inhibitory activity and bioavailability [1]. Generic substitution without precise structural matching risks selecting a compound with a >100-fold difference in binding affinity (Ki ranging from <0.05 nM to >45 nM within analogous series) or unacceptable metabolic lability [2]. The unique ethoxy-phenyl and N-ethyl-indolinone pharmacophores of this compound target a specific chemical space that is not interchangeable with other indoline-ureas.

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea


sEH Inhibitory Potency: Class-Level Inference from Indoline-Containing Ureas

While direct quantitative data for this exact compound is absent from primary literature or curated databases like ChEMBL and BindingDB, it belongs to a well-characterized class of indoline-containing ureas that act as potent sEH inhibitors. In the foundational SAR studies, 1,3-disubstituted ureas with ether-functionalized groups achieved Ki values in the low nanomolar range against recombinant human sEH. For structural context, a closely related indoline-urea series (US10377744) exhibited Ki values ranging from <0.05 nM to 45 nM, demonstrating the exquisite sensitivity of potency to the indoline core and its N-substitution [1]. The specific N-ethyl substitution on the indolin-2-one ring of this compound is hypothesized to occupy a hydrophobic pocket critical for high-affinity binding, a feature that differentiates it from N-unsubstituted or N-aryl analogs which often suffer from reduced potency [2].

Soluble Epoxide Hydrolase Inflammation Hypertension

Metabolic Stability: Ether Group Differentiation for Improved PK

The 2-ethoxyphenyl substituent on the urea scaffold is a key differentiator for metabolic stability. Foundational class-level studies explicitly demonstrated that urea-ether inhibitors incorporating ether groups with optimal hydrophobicity and polar functionality significantly improved in vitro metabolic stability in both murine and human liver microsomes, without loss of sEH inhibitory potency [1]. Specifically, inhibitors with diethylene glycol or morpholine ether groups showed reduced microsomal clearance rates and enhanced pharmacokinetic properties in murine and canine models, achieving longer half-lives and higher oral bioavailability compared to non-ether analogs which suffered from rapid metabolic degradation [1]. The ethoxy group on the phenyl ring of this compound is designed to balance the lipophilicity needed for membrane permeability with the polarity required to resist rapid oxidative metabolism, a dual optimization not present in earlier-generation urea sEH inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) [2].

Metabolic Stability Bioavailability Microsomal Clearance

Structural Uniqueness: N-Ethyl Indolinone vs. Common Indoline Cores in Patent Landscapes

Chemical structure comparisons confirm that this compound possesses a distinct substitution pattern relative to the most heavily patented indoline-urea sEH inhibitors. While US10377744 and US11123311 cover indoline-containing compounds, the majority of exemplified compounds feature N-acyl (e.g., N-propionyl, N-cyclopropanecarbonyl) piperidine or N-ethylsulfonyl piperidine linkers, as seen in TPPU and TUPSE [1]. In contrast, the target compound connects the urea directly to a 1-ethyl-2-oxoindolin-5-yl group, creating a unique pharmacophore with a more rigid, planar indolinone core. This structural divergence is critical because molecular docking studies on related indoline ureas indicate that the indolinone ring participates in key hydrogen bond interactions with the catalytic residues of VEGFR-2 (PDB: 4ASD), and the N-ethyl substitution modulates the electron density and spatial orientation of the urea pharmacophore [2].

Chemical Structure Intellectual Property Pharmacophore Design

Purity and Scalability: Technical Baseline for Research Supply Consistency

Reliable vendor technical datasheets indicate that this compound is typically supplied at a purity of 95% (HPLC) . This established purity benchmark provides a reproducible starting point for in vitro assays, which is crucial when comparing biological results across studies. In the context of sEH inhibitor development, impurities at >5% levels can confound IC50 measurements, especially when screening for compounds with sub-nanomolar potency where trace amounts of highly active analogs could skew results [1]. The consistency of supply with a defined purity specification is a practical selection criterion that differentiates a well-characterized research compound from poorly defined batches of custom-synthesized analogs.

Compound Purity Quality Control Lead Optimization

Recommended Scientific Deployment Scenarios for 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea


In Vitro Target Engagement and Selectivity Profiling of Novel sEH Inhibitor Scaffolds

Deploy this compound as a structurally novel tool molecule in a panel of in vitro sEH inhibition assays to establish baseline potency for the direct indoline-urea chemotype. Its unique N-ethyl-indolinone substitution offers a probe to interrogate the role of the indoline ring in enzyme binding, as supported by class-level evidence that indoline-based cores achieve varied Ki values in FRET-displacement assays [1]. Use alongside established piperidine-urea sEH inhibitors like TPPU to map divergent selectivity fingerprints.

Metabolic Stability and Pharmacokinetic Progression Studies in Rodent Models

Based on class-level data demonstrating that ether-functionalized ureas exhibit improved microsomal stability, this compound is appropriate for comparative metabolic profiling in mouse and human liver microsomes and subsequent pharmacokinetic evaluation in murine models of hypertension or inflammation [1]. The ethoxy-phenyl motif is hypothesized to confer a balance of lipophilicity and oxidative resistance, making it a logical candidate for progression from in vitro potency to in vivo exposure analysis.

Combinatorial Chemistry Exploration of Indolinone-Urea Derivatives for Dual-Target Inhibition

Utilize this compound as a synthetic starting point or reference standard for the design of dual 5-LOX/sEH or VEGFR-2/sEH inhibitors. The indolinone core is a recognized pharmacophore for kinase inhibition, and recent literature on indoline ureas targeting both VEGFR-2 (IC50 = 0.31 ± 0.04 μM for lead compound 9x) demonstrates the feasibility of dual inhibition strategies [1]. This compound's specific structure can serve as a control in such SAR expansion studies.

Reproducible In Vitro Pharmacology in Academic Drug Discovery Core Facilities

For core facilities managing multiple academic projects on sEH-related disease models, procuring this compound with its defined purity specification (95% HPLC) ensures batch-to-batch reproducibility [1]. This is a critical factor when generating public-domain datasets intended for computational model building (e.g., QSAR, pharmacophore modeling), where inconsistent compound purity is a leading cause of model noise [2].

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.